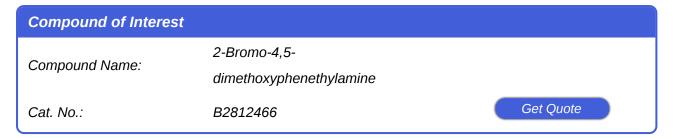


Application Notes and Protocols: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic phenethylamine that was first synthesized by Alexander Shulgin.[1] It is a structural analog of mescaline and is recognized for its psychedelic and entactogenic properties.[2] From a pharmacological perspective, 2C-B is a potent partial agonist of the serotonin 5-HT_{2a} and 5-HT₂c receptors, which is believed to be the primary mechanism for its psychoactive effects.[2] [3] This compound and its analogs are of significant interest in medicinal chemistry and neuroscience for their potential to probe the function of the serotonergic system and as potential scaffolds for the development of novel therapeutics for psychiatric and neurological disorders.[3]

This document provides a detailed experimental procedure for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine via electrophilic bromination of its precursor, 2,5-dimethoxyphenethylamine.

Principle of the Method

The synthesis involves the electrophilic aromatic substitution reaction on the electron-rich benzene ring of 2,5-dimethoxyphenethylamine. The two methoxy groups are ortho, paradirecting activators. The para-position relative to the methoxy group at C2 (and meta to the C5



methoxy group) is the most sterically accessible and electronically favorable site for substitution. Elemental bromine (Br₂) in a polar protic solvent like glacial acetic acid serves as the brominating agent. The reaction proceeds readily to yield the 4-bromo-substituted product, which initially precipitates as its hydrobromide salt. Subsequent basic work-up liberates the free base, which can be further purified and converted to a desired salt form, such as the hydrochloride, for stability and ease of handling.[4][5]

Materials and Reagents

All reagents should be of analytical grade or higher. All procedures should be carried out in a well-ventilated fume hood by trained personnel.



Reagent/Material	Grade	Supplier Example	Notes
2,5- Dimethoxyphenethyla mine (2C-H)	≥98% Purity	Sigma-Aldrich	Starting material. Handle with care.
Bromine (Br ₂)	Reagent Grade	Acros Organics	Highly corrosive and toxic. Handle in fume hood.
Glacial Acetic Acid (GAA)	ACS Grade	Fisher Scientific	Corrosive. Used as solvent.
Sodium Hydroxide (NaOH)	ACS Grade	VWR	Used for basification. Corrosive.
Dichloromethane (CH ₂ Cl ₂)	HPLC Grade	EMD Millipore	Used for extraction. Volatile.
Hydrochloric Acid (HCI), concentrated (37%)	ACS Grade	J.T. Baker	Used for salt formation. Corrosive.
Magnesium Sulfate (MgSO ₄), anhydrous	Laboratory Grade	Alfa Aesar	Used as a drying agent.
Deionized Water	High Purity	-	Used throughout the work-up.
Round-bottom flasks, beakers, separatory funnel, magnetic stirrer, filtration apparatus	-	-	Standard laboratory glassware.

Experimental Protocols

4.1 Safety Precautions

• Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

Methodological & Application





- Fume Hood: All steps involving volatile, corrosive, or toxic reagents (bromine, glacial acetic acid, dichloromethane, concentrated HCl) must be performed in a certified chemical fume hood.
- Bromine Handling: Bromine is extremely corrosive and toxic upon inhalation or skin contact.
 Use a glass syringe or cannula for transfer. Have a sodium thiosulfate solution available for quenching spills.
- Waste Disposal: Dispose of all chemical waste according to institutional and local environmental health and safety guidelines.
- 4.2 Protocol 1: Bromination of 2,5-Dimethoxyphenethylamine

This procedure is adapted from established literature methods.[4][6][7]

- Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyphenethylamine (e.g., 5.0 g, 27.6 mmol) in glacial acetic acid (25 mL). Stir until a clear solution is obtained. Note that the formation of the acetate salt may be exothermic.
- Preparation of Bromine Solution: In a separate beaker, carefully prepare a solution of elemental bromine (e.g., 1.5 mL, 4.6 g, 28.8 mmol, ~1.05 eq) in glacial acetic acid (15 mL).
- Reaction: Place the flask containing the amine solution in an ice bath to cool. While stirring vigorously, add the bromine solution dropwise over a period of 20-30 minutes. Maintain the internal temperature below 20°C.
- Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A tan or off-white precipitate of 4-bromo-2,5dimethoxyphenethylamine hydrobromide will form.[4]
- Isolation of the Hydrobromide Salt: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold glacial acetic acid, followed by a wash with diethyl ether or dichloromethane to aid in drying.
- 4.3 Protocol 2: Isolation of the Free Base and Conversion to Hydrochloride Salt



- Liberation of Free Base: Transfer the crude hydrobromide salt to a beaker or Erlenmeyer flask. Dissolve the salt in deionized water (e.g., 100 mL). The solution may need to be gently warmed to fully dissolve the solid.
- Basification: Cool the aqueous solution in an ice bath. Slowly add a 25% aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >11. The free base will separate as an oil or a fine precipitate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. This will yield the crude 4-bromo-2,5-dimethoxyphenethylamine free base as an oil or low-melting solid.
- Purification (Optional): The free base can be further purified by vacuum distillation.
- Formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol. While stirring, add concentrated hydrochloric acid (37%) dropwise until the solution is acidic and precipitation is complete.
- Final Isolation: Collect the white crystalline precipitate of 4-bromo-2,5-dimethoxyphenethylamine hydrochloride by vacuum filtration. Wash the crystals with cold isopropanol or diethyl ether and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters and Yields



Parameter	Value	Reference
Starting Material Mass (2C-H)	5.0 g	-
Moles of 2C-H	27.6 mmol	-
Volume of Bromine	1.5 mL	-
Moles of Bromine	28.8 mmol	-
Molar Ratio (Br ₂ :2C-H)	~1.05 : 1	-
Reaction Temperature	0-20 °C	[4]
Reaction Time	1-2 hours	[4]
Typical Purified Yield	>50%	[5]

Table 2: Product Characterization

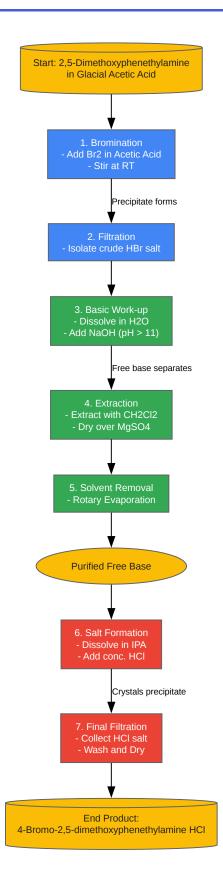
Property	Value	Reference(s)
Chemical Formula	C10H14BrNO2	[8]
Molecular Weight (Free Base)	260.13 g/mol	[8][9]
Molecular Weight (HCl Salt)	296.59 g/mol	[9]
Appearance (HCl Salt)	White crystalline solid	[4]
Melting Point (HCl Salt)	237-239 °C (decomposes)	[9]
UV λmax (Aqueous Acid)	293 nm	[9]
Mass Spectrometry (EI-MS) 주요 이온 (m/z)	261, 259, 246, 244, 232, 230, 153	[8][10]

Visualizations

6.1 Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-bromo-2,5-dimethoxyphenethylamine hydrochloride.





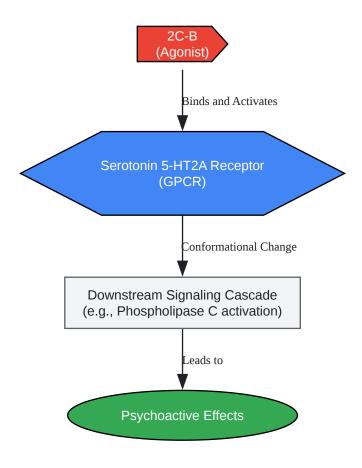
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Caption: Workflow for the synthesis of 2C-B HCl.



6.2 Pharmacological Signaling Pathway

The primary psychoactive effects of 4-bromo-2,5-dimethoxyphenethylamine are mediated by its action as a partial agonist at the serotonin 5-HT_{2a} receptor.



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Caption: Agonist action of 2C-B at the 5-HT2A receptor.

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